

Chemical Identification and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	N-Cbz-hydroxy-L-proline	
Cat. No.:	B554266	Get Quote

N-Cbz-hydroxy-L-proline, also known as N-Benzyloxycarbonyl-hydroxy-L-proline or Z-Hydroxyproline (Z-Hyp-OH), is a derivative of the amino acid hydroxyproline where the amino group is protected by a carbobenzyloxy (Cbz or Z) group. This protection is vital for its use in peptide synthesis, preventing unwanted side reactions. The compound exists as two primary diastereomers, trans-4-hydroxy-L-proline and cis-4-hydroxy-L-proline, distinguished by the stereochemistry at the 4-position of the pyrrolidine ring. The trans isomer is the most common and commercially available form.

CAS Numbers and Molecular Structure

The Chemical Abstracts Service (CAS) number is a unique identifier for chemical substances. The primary CAS number for **N-Cbz-hydroxy-L-proline** typically refers to the trans isomer.

- N-Cbz-trans-4-hydroxy-L-proline: 13504-85-3[1]
- N-Cbz-cis-4-hydroxy-L-proline: While a specific CAS number for the unprotected cis acid is not readily available in the search results, its derivatives are well-documented. For instance, the Boc-protected version, N-Boc-cis-4-hydroxy-L-proline, has the CAS number 87691-27-8.

The molecular formula for both isomers is C₁₃H₁₅NO₅, and the molecular weight is 265.26 g/mol [1].

Physicochemical Data



The distinct stereochemistry of the cis and trans isomers leads to different physical properties. The following tables summarize key quantitative data for the N-protected forms and their parent molecules.

Table 1: Physicochemical Properties of N-Cbz-hydroxy-L-proline Isomers

Property	N-Cbz-trans-4-hydroxy-L- proline	N-Cbz-cis-4-hydroxy-L- proline
CAS Number	13504-85-3	Not readily available
Molecular Formula	C13H15NO5	C13H15NO5
Molecular Weight	265.26 g/mol [1]	265.26 g/mol
Appearance	White to off-white crystalline solid or viscous oil[2][3]	White powder (for Boc- protected form)[4]
Melting Point	104-107 °C	146 °C (decomposes) (for Bocprotected form)
Optical Rotation	$[\alpha]^{20}/D \sim -54^{\circ}$ (c=2 in ethanol)	[α] ²⁰ /D ~ -58.1° (c=5.2 in water, for unprotected form)[5]
Solubility	Slightly soluble in water; soluble in dichloromethane, ethyl acetate[2]	Soluble in methanol (for Boc- protected form)

Table 2: Physicochemical Properties of Unprotected Hydroxy-L-proline Isomers



Property	trans-4-Hydroxy-L-proline	cis-4-Hydroxy-L-proline
CAS Number	51-35-4	618-27-9[5]
Molecular Formula	С₅Н ₉ NО₃	С₅НѳЮЭ
Molecular Weight	131.13 g/mol	131.13 g/mol [4]
Appearance	Rhombs or needles from water[5]	White powder[4]
Melting Point	274 °C[5]	238-241 °C[5]
Optical Rotation	[α]D -76.5° (c=2.5 in water)[5]	[α]D ¹⁸ -58.1° (c=5.2 in water)
pKa (pK1', pK2')	1.82, 9.65[5]	Not readily available

Experimental Protocols Synthesis of N-Cbz-trans-4-hydroxy-L-proline

A standard and widely used method for the N-protection of hydroxyproline is the Schotten-Baumann reaction.

Objective: To introduce a carbobenzyloxy (Cbz) protecting group onto the amine of trans-4-hydroxy-L-proline.

Materials:

- trans-4-Hydroxy-L-proline
- Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)
- Benzyl chloroformate (Cbz-Cl)
- Dioxane
- Water
- · Ethyl acetate

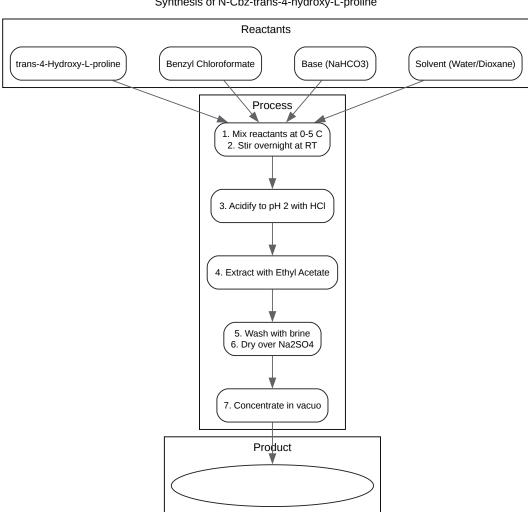


- · Saturated brine solution
- Anhydrous sodium sulfate (Na₂SO₄)
- 12 M Hydrochloric acid (HCl)

Procedure:[2]

- Dissolve trans-4-hydroxy-L-proline and sodium bicarbonate (2.5 equivalents) in water.
- To this solution, slowly add a solution of benzyl chloroformate (1.05 equivalents) in dioxane while maintaining vigorous stirring. The reaction is typically performed at a cool temperature (e.g., 0-5 °C) to control exothermicity.
- Allow the reaction mixture to stir overnight at room temperature.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture in an ice bath and carefully acidify to pH 2 with 12 M HCl.
- Extract the aqueous phase three times with ethyl acetate.
- Combine the organic phases and wash them with saturated brine solution.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product, typically as a colorless viscous oil. The yield is often quantitative.





Synthesis of N-Cbz-trans-4-hydroxy-L-proline

Click to download full resolution via product page

Caption: General workflow for the synthesis of N-Cbz-trans-4-hydroxy-L-proline.



Purification

The crude product from the synthesis is often of high purity and can sometimes be used directly. For applications requiring higher purity, purification can be achieved through:

- Recrystallization: If the product is a solid or can be induced to crystallize, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is an effective method.
- Column Chromatography: For viscous oils or to remove closely related impurities, silica gel
 column chromatography is employed. A typical eluent system would be a gradient of ethyl
 acetate in hexanes or dichloromethane/methanol. The separation of imino acids from
 hydrolysates has been effectively achieved using cation exchange resins like Dowex 50WX8,
 followed by elution with a suitable buffer[6].

Use in Solid-Phase Peptide Synthesis (SPPS)

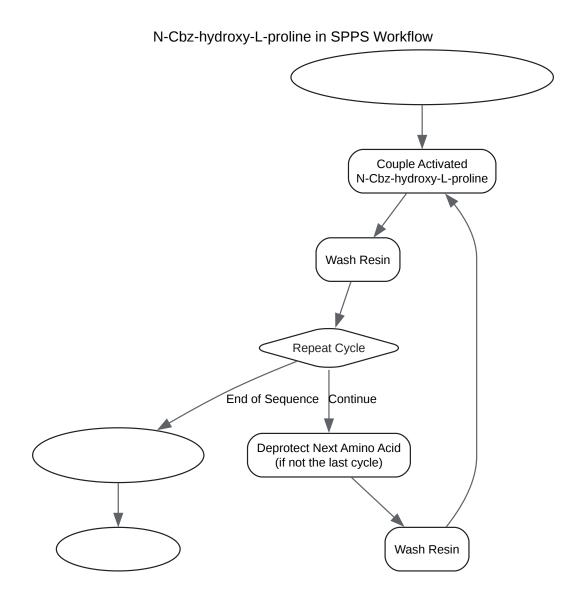
N-Cbz-hydroxy-L-proline is a valuable building block in SPPS. The Cbz group is stable to the basic conditions used for Fmoc group removal but can be cleaved under acidic conditions or, more commonly, by catalytic hydrogenation.

General SPPS Cycle:

- Resin Swelling: The solid support (resin) is swelled in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).
- Deprotection: The N-terminal protecting group (e.g., Fmoc) of the growing peptide chain on the resin is removed, typically with a solution of piperidine in DMF.
- Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
- Coupling: The carboxyl group of the incoming amino acid (e.g., N-Cbz-hydroxy-L-proline) is activated using coupling reagents (e.g., HBTU, HATU) and then coupled to the free Nterminus of the peptide on the resin.
- Washing: The resin is washed again to remove unreacted amino acid and coupling reagents.
- Repeat: The cycle is repeated until the desired peptide sequence is assembled.



Cleavage and Deprotection: The final peptide is cleaved from the resin, and the Cbz and
other side-chain protecting groups are removed, often simultaneously, using a strong acid
cocktail (e.g., trifluoroacetic acid with scavengers) or by catalytic hydrogenation for the Cbz
group.



Click to download full resolution via product page



Caption: Workflow for incorporating **N-Cbz-hydroxy-L-proline** into a peptide via SPPS.

Analytical Identification

Unambiguous identification of **N-Cbz-hydroxy-L-proline** and its isomers is crucial for quality control. A combination of spectroscopic methods is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for structural elucidation. Due to hindered rotation around the carbamate bond, the ¹H and ¹³C NMR spectra of N-Cbz-protected prolines often show two sets of signals corresponding to the cis and trans rotamers[7].

- ¹H NMR: Key signals include the aromatic protons of the benzyl group (typically 7.2-7.4 ppm), the benzylic CH₂ protons (around 5.1-5.2 ppm), and the protons of the pyrrolidine ring, including the α-proton (H2), the δ-protons (H5), and the β- and γ-protons (H3 and H4). The chemical shifts and coupling constants of the ring protons are diagnostic for the cis or trans stereochemistry of the hydroxyl group.
- 13C NMR: Characteristic signals include the carbonyl carbons of the Cbz group and the carboxylic acid, the aromatic carbons, the benzylic carbon, and the five carbons of the pyrrolidine ring. The chemical shift of C4, the carbon bearing the hydroxyl group, is particularly informative.

While specific peak lists for **N-Cbz-hydroxy-L-proline** are not readily available in the search results, data for the parent compound, hydroxyproline, and related derivatives are well-documented and can serve as a reference[8][9][10].

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify key functional groups.

- O-H Stretch: A broad band around 3300-3500 cm⁻¹ corresponding to the hydroxyl and carboxylic acid O-H stretching.
- C=O Stretch: A strong absorption around 1700-1750 cm⁻¹ for the carboxylic acid carbonyl and a slightly lower frequency band for the urethane carbonyl of the Cbz group.



- Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.
- C-N Stretch: Typically observed in the 1100-1200 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern, confirming the identity and purity of the compound.

- Electrospray Ionization (ESI-MS): This is a soft ionization technique that will typically show the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, confirming the molecular weight of 265.26.
- Tandem MS (MS/MS): Fragmentation of the parent ion can provide structural information.
 Common fragmentation patterns for proline-containing molecules include the loss of water,
 CO₂, and characteristic cleavages of the pyrrolidine ring and the Cbz group[11][12]. High-resolution mass spectrometry can confirm the elemental composition with high accuracy[13].

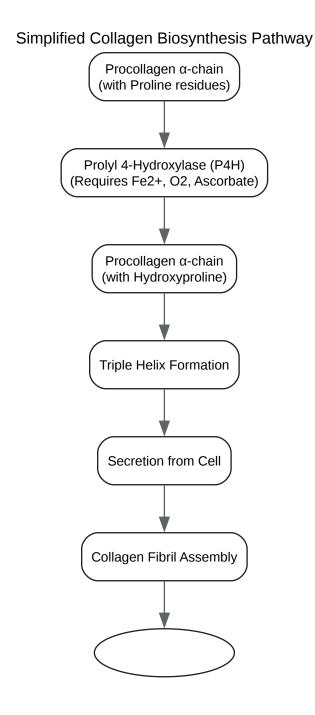
Role in Biological Pathways and Drug Development

The primary biological relevance of hydroxyproline is its role as a major constituent of collagen, where it is essential for the stability of the triple helix structure[14]. This hydroxylation is a post-translational modification catalyzed by prolyl hydroxylases. **N-Cbz-hydroxy-L-proline** serves as a crucial tool and synthetic intermediate for studying these processes and developing related therapeutics.

Collagen Biosynthesis

Collagen is synthesized as procollagen, where specific proline residues in Gly-X-Pro sequences are hydroxylated by prolyl 4-hydroxylases (P4Hs)[15][16]. This hydroxylation is critical for the folding and stability of the collagen triple helix. **N-Cbz-hydroxy-L-proline** is used in the synthesis of peptide fragments of collagen to study its structure, stability, and interactions.





Click to download full resolution via product page

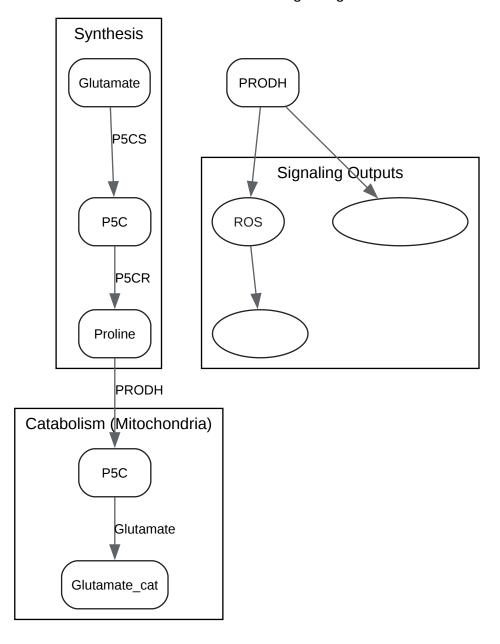
Caption: Key steps in the biosynthesis of collagen involving prolyl hydroxylation.

Proline Metabolism and Signaling



Proline metabolism is increasingly recognized for its role in cellular signaling, particularly in response to stress. Proline dehydrogenase (PRODH), the first enzyme in proline catabolism, is linked to the production of reactive oxygen species (ROS) and apoptosis.

Proline Metabolism and Signaling Links



Click to download full resolution via product page



Caption: Simplified overview of proline metabolism and its connection to cellular signaling.

Drug Development: Prolyl Hydroxylase Inhibitors

Prolyl hydroxylase domain (PHD) enzymes are key oxygen sensors in cells that regulate the stability of Hypoxia-Inducible Factor (HIF). Under normal oxygen levels, PHDs hydroxylate proline residues on HIF- α , targeting it for degradation. Inhibiting PHDs stabilizes HIF- α , which can promote the production of erythropoietin (EPO), making PHD inhibitors a promising new class of drugs for treating anemia associated with chronic kidney disease[17].

N-Cbz-hydroxy-L-proline and its derivatives are valuable starting materials and scaffolds for the synthesis of these PHD inhibitors[18][19][20]. Its rigid pyrrolidine ring and stereodefined hydroxyl group provide a framework for designing molecules that can fit into the active site of prolyl hydroxylases. For example, it can be used to synthesize proline analogues that act as competitive inhibitors or probes for these enzymes[17][21].

Conclusion

N-Cbz-hydroxy-L-proline is a cornerstone molecule for chemists and biologists working in peptide science and drug discovery. Its well-defined stereochemistry and the robust Cbz protecting group make it an ideal building block for complex peptides and a versatile starting material for the synthesis of enzyme inhibitors. A thorough understanding of its properties, synthesis, and analytical characterization, as detailed in this guide, is essential for its effective application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. chemscene.com [chemscene.com]
- 2. N-Cbz-Hydroxy-L-proline | 13504-85-3 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]

Foundational & Exploratory





- 4. Cis-4-Hydroxy-L-Proline | C5H9NO3 | CID 440015 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hydroxyproline [drugfuture.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. L-Hydroxyproline | C5H9NO3 | CID 5810 PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Human Metabolome Database: 13C NMR Spectrum (1D, 400 MHz, H2O, experimental) (HMDB0000725) [hmdb.ca]
- 10. bmse000966 Trans 4 Hydroxy-L-proline at BMRB [bmrb.io]
- 11. researchgate.net [researchgate.net]
- 12. research.cbc.osu.edu [research.cbc.osu.edu]
- 13. High-resolution mass spectrometry confirms the presence of a hydroxyproline (Hyp) post-translational modification in the GGGGP linker of an Fc-fusion protein PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prolyl 4-hydroxylase PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein hydroxylation: prolyl 4-hydroxylase, an enzyme with four cosubstrates and a multifunctional subunit PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Prolyl 4-hydroxylase PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of Proline Analogues on Activity of Human Prolyl Hydroxylase and the Regulation of HIF Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. Discovery of prolyl hydroxylase 2 inhibitors with new chemical scaffolds as in vivo active erythropoietin inducers through a combined virtual screening strategy PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Novel inhibitors of prolyl 4-hydroxylase. 3. Inhibition by the substrate analogue Noxaloglycine and its derivatives PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Substrate specificity of human prolyl-4-hydroxylase PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical Identification and Physicochemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b554266#n-cbz-hydroxy-l-proline-cas-number-and-identification]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com